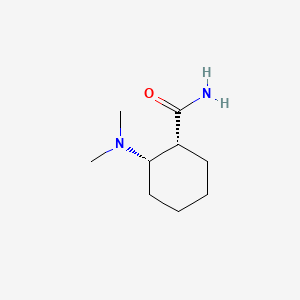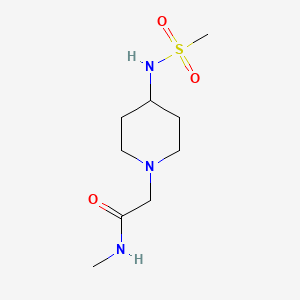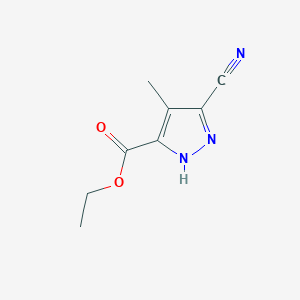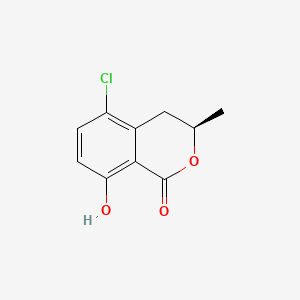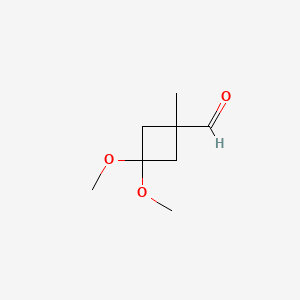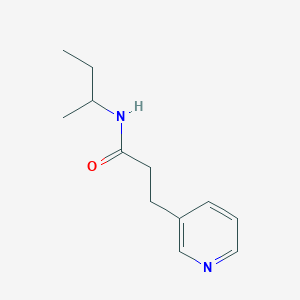
2-(Trimethylsilyl)ethylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethylZinc bromide is an organozinc compound with the molecular formula C₅H₁₃BrSiZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
準備方法
2-(Trimethylsilyl)ethylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-(Trimethylsilyl)ethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2-(Trimethylsilyl)ethyl bromide+Zn→2-(Trimethylsilyl)ethylZinc bromide
Industrial production methods may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is crucial to maintain the quality of the product.
化学反応の分析
2-(Trimethylsilyl)ethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. Typical reagents include palladium or nickel catalysts.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, THF as a solvent, and inert atmospheres to prevent oxidation. Major products formed from these reactions include various substituted organic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Trimethylsilyl)ethylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology: It can be used in the modification of biomolecules, such as the synthesis of glycosides.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which 2-(Trimethylsilyl)ethylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
類似化合物との比較
2-(Trimethylsilyl)ethylZinc bromide can be compared with other similar organozinc compounds, such as:
Phenylzinc bromide: Used in similar coupling reactions but with different reactivity and selectivity.
Methylzinc bromide: Another organozinc reagent with different applications in organic synthesis.
Ethylzinc bromide: Similar in structure but with different reactivity due to the absence of the trimethylsilyl group.
The uniqueness of this compound lies in its trimethylsilyl group, which provides steric protection and influences the reactivity of the compound, making it suitable for specific synthetic applications.
特性
IUPAC Name |
bromozinc(1+);ethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13Si.BrH.Zn/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYUPBKGYEJPM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

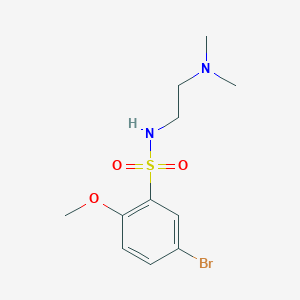
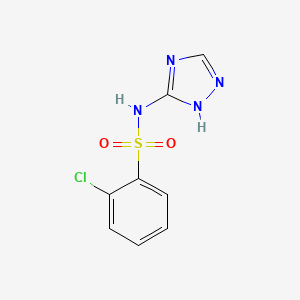
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
